3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrido[3,2-d]pyrimidine family. This class of compounds is recognized for its diverse biological activities and potential applications in medicinal chemistry. The structure features a pyrido[3,2-d]pyrimidine core with a 4-methylbenzyl substituent at the 3-position, which contributes to its unique chemical and biological properties. The compound has attracted attention for its potential applications in cancer treatment and as a kinase inhibitor targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation.
The synthesis of 3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the following key steps:
Industrial production methods would likely involve scaling up these laboratory procedures to optimize yields and purity. Techniques such as continuous flow processes may be employed to enhance efficiency and reduce production costs.
The molecular formula of 3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is C15H13N3O2, with a molecular weight of 267.28 g/mol. The compound features a complex structure characterized by:
3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo several chemical reactions:
The mechanism of action for 3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione primarily involves its inhibitory effects on cyclin-dependent kinases (CDKs). By inhibiting these kinases, which are crucial for cell cycle regulation, the compound shows promise as an antiproliferative agent against various cancer cell lines. This interaction could potentially lead to reduced cell proliferation and tumor growth in cancer therapies.
The compound exhibits notable stability under standard laboratory conditions and possesses functional groups that allow it to participate in various chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O2 |
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | 3-[(4-methylphenyl)methyl]-1H-pyrido[3,2-d]pyrimidine-2,4-dione |
| InChI Key | VKSXRFZESOTOBV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)NC2=O |
The applications of 3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione span various fields:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: